molecular formula C10H20O6 B12836644 Methyl 2,3,4-tri-O-methyl-a-D-glucopyranoside

Methyl 2,3,4-tri-O-methyl-a-D-glucopyranoside

Cat. No.: B12836644
M. Wt: 236.26 g/mol
InChI Key: JHDALIZZECJEBZ-SPFKKGSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside typically involves the methylation of α-D-glucopyranoside. The process includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production methods for Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is widely used in scientific research due to its role in glycosylation processes. Its applications include:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular glycosylation processes.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of various glycosylated products.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoconjugates and glycoproteins .

Comparison with Similar Compounds

Comparison: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is unique due to its methylation pattern, which provides specific reactivity and stability compared to its benzylated and benzoylated counterparts. The acetylated derivative, Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, has different solubility and reactivity properties, making it suitable for different applications .

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetramethoxyoxan-2-yl]methanol

InChI

InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1

InChI Key

JHDALIZZECJEBZ-SPFKKGSWSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)OC)CO

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC)CO

Origin of Product

United States

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